Cas no 896302-23-1 (6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate)

6-{(4-Methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a specialized organic compound featuring a pyranone core linked to a thiazole moiety via a sulfanylmethyl bridge, further esterified with a 3,5-dimethylbenzoate group. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the thiazole ring enhances its biological activity, while the ester linkage offers stability and tunable properties. The compound’s modular design allows for further derivatization, making it a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. Its well-defined structure ensures reproducibility in research and industrial applications.
6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate structure
896302-23-1 structure
Product Name:6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
CAS No:896302-23-1
MF:C19H17NO4S2
MW:387.472582578659
CID:6431484
PubChem ID:7267875
Update Time:2025-06-08

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
    • SR-01000022743-1
    • F2566-0035
    • [6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
    • AKOS024660680
    • 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
    • SR-01000022743
    • 896302-23-1
    • 6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
    • Inchi: 1S/C19H17NO4S2/c1-11-4-12(2)6-14(5-11)18(22)24-17-8-23-15(7-16(17)21)10-26-19-20-13(3)9-25-19/h4-9H,10H2,1-3H3
    • InChI Key: SCYFGSHSFZMGTM-UHFFFAOYSA-N
    • SMILES: C(OC1C(=O)C=C(CSC2=NC(C)=CS2)OC=1)(=O)C1=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 387.05990037g/mol
  • Monoisotopic Mass: 387.05990037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 609
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 119Ų

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate Pricemore >>

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Additional information on 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Introduction to Compound CAS No. 896302-23-1: 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate, a compound with the CAS number 896302-23-1, is a complex organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of thiazole derivatives and is characterized by its unique structural features, including a thiazole ring, a pyranone moiety, and a substituted benzoate group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is particularly noteworthy for its intricate arrangement of functional groups. The thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is known for its biological activity and stability. The presence of the methyl group at the 4-position of the thiazole ring further enhances its stability and reactivity. The pyranone moiety, a six-membered ring with a ketone functional group, adds to the compound's structural complexity and contributes to its pharmacological properties. The 3,5-dimethylbenzoate group provides additional aromatic character and potential for conjugation with biological targets.

Recent studies have highlighted the potential of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate in various therapeutic areas. One of the most promising applications is in the field of anti-inflammatory drugs. Research has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a valuable candidate for the development of new anti-inflammatory medications with reduced side effects compared to existing drugs.

In addition to its anti-inflammatory properties, 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of signaling pathways that regulate cell survival and proliferation. These findings suggest that this compound could be developed into a novel anticancer agent with broad-spectrum activity.

The pharmacokinetic properties of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate have also been investigated. Preclinical studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and exhibits good bioavailability. It also demonstrates low toxicity in animal models, making it a promising candidate for further clinical development.

In terms of synthetic methods, several routes have been developed for the preparation of 6-{(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl}-4-o xo - 4 H - pyran - 3 - yl 3 , 5 - dimeth ylben zoat e . One common approach involves the condensation of a suitable thiazole derivative with a pyranone precursor followed by esterification with dimethylbenzoic acid. These synthetic strategies are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

The potential applications of 6-{(4-methyl-1,3-thiazol - 2 - yl )sulf anylm eth yl } - 4 - ox o - 4 H - pyr an - 3 - yl 3 , 5 - dimeth ylbe nzoat e extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in the development of functional materials with unique optical and electronic properties. Its ability to form stable complexes with metal ions makes it a valuable building block for the synthesis of coordination polymers and metallo-supramolecular assemblies.

In conclusion, CAS No. 896302 - 23 - 1, or 6-{(4-meth yl -1 , 3 - thi az ol -2-y l )sul f any lm eth yl } - 4-o xo - 4 H-p yr an - 3-y l 3 ,5-di meth ylbe nzoat e , is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and diverse biological activities make it an exciting subject for further investigation and development. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an important role in advancing our understanding and treatment of various diseases.

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